4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine: is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings attached to the pyrimidine core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 3-fluorobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-bromoaniline with 3-fluorobenzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the pyrimidine ring.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are commonly used. Reaction conditions may vary depending on the desired product.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions. Reaction conditions typically involve the use of organic solvents and inert atmospheres.
Major Products Formed:
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the phenyl rings.
Scientific Research Applications
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Industrial Applications: The compound is used in the synthesis of other complex molecules, which can have applications in various industries, including agriculture and electronics.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 4-(4-Methylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 4-(4-Nitrophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Comparison:
Compared to similar compounds, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both bromine and fluorine substituents. These substituents can significantly influence the compound’s reactivity, stability, and biological activity. The bromine substituent, in particular, can enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKXDBRLOCGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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